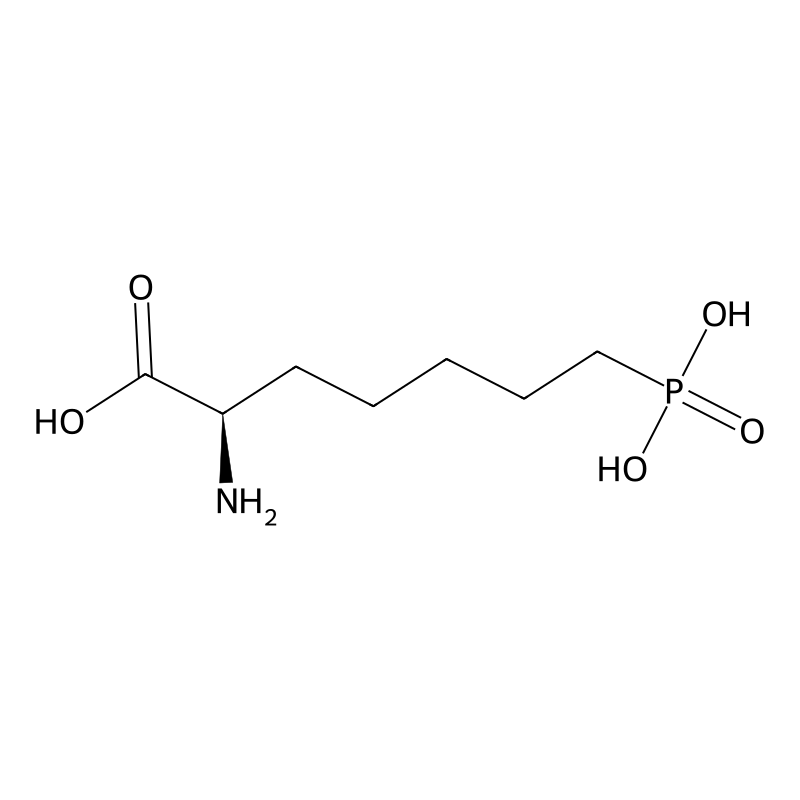

D-AP7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

D-AP7 (D-2-amino-7-phosphonoheptanoic acid) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in excitatory synaptic transmission. Its primary mechanism of action is the competitive inhibition of the glutamate binding site on the NMDA receptor complex. This activity makes D-AP7 a valuable tool in neuroscience for investigating the physiological and pathological roles of NMDA receptors, including their involvement in synaptic plasticity, excitotoxicity, and seizure activity. Unlike non-competitive antagonists that block the ion channel, D-AP7's competitive nature allows for the study of glutamate binding dynamics.

References

- [8] Ozyurt, E., et al. The specific NMDA receptor antagonist AP-7 attenuates focal ischemic brain injury. Neuroscience Letters, 104(1-2), 19-24 (1989).

- [9] Collingridge, G. L., & Bliss, T. V. P. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. The Journal of Physiology, 588(Pt 1), 3–15 (2010).

- [16] AP-7 (drug). In Wikipedia. Retrieved March 20, 2024.

The biological activity of 2-amino-7-phosphonoheptanoic acid is highly stereospecific, with the D-enantiomer (D-AP7) being the pharmacologically active form at the NMDA receptor. The L-enantiomer is significantly less active or inactive, making the racemic mixture (DL-AP7) a fundamentally different and less potent pharmacological tool. Procuring the racemic mixture instead of the pure D-enantiomer introduces a significant uncontrolled variable, effectively halving the concentration of the active compound and introducing a confounding, inactive substance. Furthermore, pharmacokinetic profiles can differ significantly between enantiomers and their racemic mixture; for instance, DL-AP7 exhibits biexponential clearance from plasma, while D-AP7 shows monoexponential clearance, indicating different metabolic and distribution pathways. This makes data generated with DL-AP7 non-interchangeable with results from D-AP7, compromising experimental reproducibility and interpretation.

References

- [4] Löscher, W., & Lehmann, H. Determination of the pharmacokinetics of 2-amino-7-phosphonoheptanoate in rat plasma and cerebrospinal fluid. Neuroscience Letters, 84(3), 339-344 (1988).

- [15] Dingledine, R., et al. Pharmacology of NMDA Receptors. In: Siegel, G.J., et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 8th edition. Amsterdam: Elsevier (2012).

Superior In Vitro Potency Compared to Racemic Mixture and Shorter-Chain Analog D-AP5

In vitro assays using rat cortical wedges demonstrate that D-AP7 is a more potent NMDA receptor antagonist than its shorter-chain analog, D-AP5, and significantly more potent than the racemic mixture, DL-AP7. The IC50 value for DL-AP7 in antagonizing NMDA-induced excitation was 11.1 µM, whereas the IC50 for D-AP5 was 3.7 µM. Given that the D-enantiomer is the active component, this implies a significantly lower IC50 for pure D-AP7 compared to the racemic mixture.

| Evidence Dimension | NMDA Receptor Antagonism (IC50) |

| Target Compound Data | Implied significantly more potent than 11.1 µM (DL-AP7) |

| Comparator Or Baseline | DL-AP7: 11.1 +/- 2.1 µM; D-AP5: 3.7 +/- 0.32 µM |

| Quantified Difference | D-AP5 is approximately 3-fold more potent than DL-AP7. |

| Conditions | Antagonism of 40 µM NMDA in rat cortical wedges. |

For in vitro studies, using D-AP7 allows for lower, more specific effective concentrations, reducing the risk of off-target effects compared to using the less potent racemic mixture.

Distinct Pharmacokinetic Profile: Predictable Plasma Clearance Compared to Racemic AP7

In vivo pharmacokinetic studies in rats reveal a critical difference in plasma clearance between D-AP7 and the racemic mixture, DL-AP7. Following intravenous administration, D-AP7 exhibits a straightforward monoexponential clearance from plasma (15.4 +/- 0.8 ml/min/kg) with a half-life of 38.9 +/- 0.8 minutes. In contrast, DL-AP7 shows a more complex biexponential clearance profile. This indicates that the presence of the L-isomer alters the overall pharmacokinetic behavior, making the racemic mixture less predictable for in vivo modeling.

| Evidence Dimension | Plasma Clearance Profile |

| Target Compound Data | Monoexponential clearance |

| Comparator Or Baseline | DL-AP7: Biexponential clearance |

| Quantified Difference | Qualitatively different clearance models (mono- vs. biexponential) |

| Conditions | Intravenous administration in rats. |

Procuring the pure D-enantiomer ensures a predictable and simpler pharmacokinetic model, which is crucial for accurate dosing and interpretation of in vivo experimental results.

Rapid Receptor Binding Kinetics Compared to Conformationally Restrained Antagonists

D-AP7, as a flexible molecule, exhibits rapid association (kon) and dissociation (koff) rate constants at the NMDA receptor. In voltage-clamp studies on mouse hippocampal neurons, D-AP7 showed a kon of 1.4 x 10(7) M-1 s-1 and a koff of 20.3 s-1. This contrasts sharply with more conformationally restrained antagonists like LY 235959, which have much slower kinetics (kon 1.1 x 10(6) M-1 s-1; koff 0.2 s-1). This kinetic profile makes D-AP7 suitable for experiments requiring rapid washout or investigation of fast synaptic events.

| Evidence Dimension | Receptor Dissociation Rate (koff) |

| Target Compound Data | 20.3 s-1 |

| Comparator Or Baseline | LY 235959: 0.2 s-1 |

| Quantified Difference | D-AP7 dissociates from the NMDA receptor over 100 times faster than LY 235959. |

| Conditions | Voltage-clamp recordings in mouse hippocampal neurons. |

The rapid off-rate of D-AP7 is a key handling and processability advantage, allowing for faster experimental turnaround and clearer interpretation of time-dependent effects compared to slowly dissociating antagonists.

In Vivo Studies Requiring Predictable Pharmacokinetics and Dosing

Due to its well-defined monoexponential plasma clearance, D-AP7 is the appropriate choice for in vivo studies where accurate and predictable dosing is critical to the experimental outcome. This is particularly relevant in models of epilepsy, ischemia, or behavioral pharmacology where a clear relationship between dose, plasma concentration, and effect is required.

Electrophysiological Studies of Fast Synaptic Events

The rapid on and off-rates of D-AP7 at the NMDA receptor make it highly suitable for electrophysiological experiments, such as voltage-clamp studies, that investigate the kinetics of synaptic transmission. Its fast dissociation allows for rapid washout, enabling the study of transient receptor blockade and its effects on synaptic plasticity mechanisms like Long-Term Potentiation (LTP).

In Vitro Assays Demanding High Potency and Stereospecificity

For in vitro assays, such as receptor binding or cellular electrophysiology, the higher potency of D-AP7 compared to its racemic mixture allows for the use of lower concentrations, minimizing the potential for non-specific effects. Its stereospecific activity ensures that the observed effects are directly attributable to the antagonism of the NMDA receptor's glutamate binding site.

References

- [2] Benveniste, M., & Mayer, M. L. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British journal of pharmacology, 104(1), 207–221 (1991).

- [4] Löscher, W., & Lehmann, H. Determination of the pharmacokinetics of 2-amino-7-phosphonoheptanoate in rat plasma and cerebrospinal fluid. Neuroscience Letters, 84(3), 339-344 (1988).

- [5] Davies, S. N., et al. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology, 93(4), 957–965 (1988).

- [6] Lodge, D., et al. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology, 93(4), 957-965 (1988).

- [8] Ozyurt, E., et al. The specific NMDA receptor antagonist AP-7 attenuates focal ischemic brain injury. Neuroscience Letters, 104(1-2), 19-24 (1989).

- [9] Collingridge, G. L., & Bliss, T. V. P. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. The Journal of Physiology, 588(Pt 1), 3–15 (2010).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Wikipedia

Dates

2: Chitravanshi VC, Kawabe K, Sapru HN. Stimulation of the hypothalamic arcuate nucleus increases brown adipose tissue nerve activity via hypothalamic paraventricular and dorsomedial nuclei. Am J Physiol Heart Circ Physiol. 2016 Aug 1;311(2):H433-44. doi: 10.1152/ajpheart.00176.2016. Epub 2016 Jul 8. PubMed PMID: 27402666; PubMed Central PMCID: PMC5008654.

3: Diniz CR, Casarotto PC, Joca SR. NMDA-NO signaling in the dorsal and ventral hippocampus time-dependently modulates the behavioral responses to forced swimming stress. Behav Brain Res. 2016 Jul 1;307:126-36. doi: 10.1016/j.bbr.2016.03.037. Epub 2016 Mar 22. PubMed PMID: 27016428.

4: Khakpai F, Nasehi M, Zarrindast MR. The role of NMDA receptors of the medial septum and dorsal hippocampus on memory acquisition. Pharmacol Biochem Behav. 2016 Apr;143:18-25. doi: 10.1016/j.pbb.2016.01.003. Epub 2016 Jan 11. PubMed PMID: 26780596.

5: Podlacha M, Glac W, Listowska M, Grembecka B, Majkutewicz I, Myślińska D, Plucińska K, Jerzemowska G, Grzybowska M, Wrona D. Medial Septal NMDA Glutamate Receptors are Involved in Modulation of Blood Natural Killer Cell Activity in Rats. J Neuroimmune Pharmacol. 2016 Mar;11(1):121-32. doi: 10.1007/s11481-015-9632-y. Epub 2015 Oct 10. PubMed PMID: 26454750.

6: Nasehi M, Sharaf-Dolgari E, Ebrahimi-Ghiri M, Zarrindast MR. The hippocampal NMDA receptors may be involved in acquisition, but not expression of ACPA-induced place preference. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Dec 3;63:83-90. doi: 10.1016/j.pnpbp.2015.06.004. Epub 2015 Jun 11. PubMed PMID: 26072736.

7: Malkova L, Forcelli PA, Wellman LL, Dybdal D, Dubach MF, Gale K. Blockade of glutamatergic transmission in perirhinal cortex impairs object recognition memory in macaques. J Neurosci. 2015 Mar 25;35(12):5043-50. doi: 10.1523/JNEUROSCI.4307-14.2015. PubMed PMID: 25810533; PubMed Central PMCID: PMC4389599.

8: Nasehi M, Amin-Yavari S, Ebrahimi-Ghiri M, Torabi-Nami M, Zarrindast MR. The dual effect of CA1 NMDA receptor modulation on ACPA-induced amnesia in step-down passive avoidance learning task. Eur Neuropsychopharmacol. 2015 Apr;25(4):557-65. doi: 10.1016/j.euroneuro.2015.01.004. Epub 2015 Jan 16. PubMed PMID: 25680309.

9: Rasekhi K, Oryan S, Nasehi M, Zarrindast MR. Involvement of the nucleus accumbens shell glutamatergic system in ACPA-induced impairment of inhibitory avoidance memory consolidation. Behav Brain Res. 2014 Aug 1;269:28-36. doi: 10.1016/j.bbr.2014.04.006. Epub 2014 Apr 13. PubMed PMID: 24739359.

10: Ngoupaye GT, Bum EN, Taiwe GS, Moto FC, Talla E. Antidepressant properties of aqueous macerate from Gladiolus dalenii corms. Afr J Tradit Complement Altern Med. 2013 Nov 2;11(1):53-61. eCollection 2014. PubMed PMID: 24653553; PubMed Central PMCID: PMC3957241.

11: Moraes-Neto TB, Scopinho AA, Biojone C, Corrêa FM, Resstel LB. Involvement of dorsal hippocampus glutamatergic and nitrergic neurotransmission in autonomic responses evoked by acute restraint stress in rats. Neuroscience. 2014 Jan 31;258:364-73. doi: 10.1016/j.neuroscience.2013.11.022. Epub 2013 Nov 22. PubMed PMID: 24269610.

12: Hosseini N, Nasehi M, Radahmadi M, Zarrindast MR. Effects of CA1 glutamatergic systems upon memory impairments in cholestatic rats. Behav Brain Res. 2013 Nov 1;256:636-45. doi: 10.1016/j.bbr.2013.08.018. Epub 2013 Sep 16. PubMed PMID: 24050889.

13: Ahmadi H, Nasehi M, Rostami P, Zarrindast MR. Involvement of the nucleus accumbens shell dopaminergic system in prelimbic NMDA-induced anxiolytic-like behaviors. Neuropharmacology. 2013 Aug;71:112-23. doi: 10.1016/j.neuropharm.2013.03.017. Epub 2013 Apr 6. PubMed PMID: 23566820.

14: Kawabe T, Kawabe K, Sapru HN. Effect of barodenervation on cardiovascular responses elicited from the hypothalamic arcuate nucleus of the rat. PLoS One. 2012;7(12):e53111. doi: 10.1371/journal.pone.0053111. Epub 2012 Dec 27. PubMed PMID: 23300873; PubMed Central PMCID: PMC3531379.

15: Fogaça MV, Gomes FV, Moreira FA, Guimarães FS, Aguiar DC. Effects of glutamate NMDA and TRPV1 receptor antagonists on the biphasic responses to anandamide injected into the dorsolateral periaqueductal grey of Wistar rats. Psychopharmacology (Berl). 2013 Apr;226(3):579-87. doi: 10.1007/s00213-012-2927-2. Epub 2012 Nov 27. PubMed PMID: 23183551.

16: Iacopucci AP, Mello RO, Barbosa-Silva R, Melo-Thomas L. L-NOARG-induced catalepsy can be influenced by glutamatergic neurotransmission mediated by NMDA receptors in the inferior colliculus. Behav Brain Res. 2012 Oct 1;234(2):149-54. doi: 10.1016/j.bbr.2012.06.022. Epub 2012 Jun 27. PubMed PMID: 22749845.

17: Reimer AE, de Oliveira AR, Brandão ML. Glutamatergic mechanisms of the dorsal periaqueductal gray matter modulate the expression of conditioned freezing and fear-potentiated startle. Neuroscience. 2012 Sep 6;219:72-81. doi: 10.1016/j.neuroscience.2012.06.005. Epub 2012 Jun 12. PubMed PMID: 22698693.

18: Ezequiel Leite L, Nobre MJ. The negative effects of alcohol hangover on high-anxiety phenotype rats are influenced by the glutamate receptors of the dorsal midbrain. Neuroscience. 2012 Jun 28;213:93-105. doi: 10.1016/j.neuroscience.2012.04.009. Epub 2012 Apr 16. PubMed PMID: 22516019.

19: Khakpai F, Nasehi M, Haeri-Rohani A, Eidi A, Zarrindast MR. Scopolamine induced memory impairment; possible involvement of NMDA receptor mechanisms of dorsal hippocampus and/or septum. Behav Brain Res. 2012 May 16;231(1):1-10. doi: 10.1016/j.bbr.2012.02.049. Epub 2012 Mar 5. PubMed PMID: 22421366.

20: Folbergrová J, Otáhal J, Druga R. Brain superoxide anion formation in immature rats during seizures: protection by selected compounds. Exp Neurol. 2012 Jan;233(1):421-9. doi: 10.1016/j.expneurol.2011.11.009. Epub 2011 Nov 11. PubMed PMID: 22108622.

Explore Compound Types